molecular formula C14H20N2O4S B1446875 Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate CAS No. 1585225-95-1

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Cat. No. B1446875
CAS RN: 1585225-95-1
M. Wt: 312.39 g/mol
InChI Key: ZYXQVEYVZKAFLE-UHFFFAOYSA-N
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Description

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1585225-95-1 . It has a molecular weight of 312.39 and its IUPAC name is benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmacology

In pharmacology, Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is explored for its potential as a building block in drug design due to its piperidine core structure . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . Specifically, the benzyl-piperidine group is a key moiety for the inhibition of cholinesterase receptors, which are crucial for conditions like Alzheimer’s disease .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable for synthesizing complex molecules. The sulfamoylmethyl group can act as a leaving group or be transformed into other functional groups, aiding in the creation of novel organic compounds .

Medicinal Chemistry

In medicinal chemistry, Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate’s utility is being investigated for the synthesis of compounds with potential therapeutic effects. Its molecular framework is conducive to modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .

Drug Design

The compound’s structural features, including the benzyl group and the piperidine ring, make it a candidate for the design of enzyme inhibitors and receptor modulators. It can be used to create analogs of known drugs or to develop new pharmacophores for drug discovery projects .

Chemical Engineering

In chemical engineering, this compound could be used in process development for the synthesis of pharmaceuticals. Its stability under various conditions makes it suitable for large-scale reactions and could help in optimizing manufacturing processes to increase yield and reduce costs .

Biochemistry

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate may be used in biochemistry research to study enzyme-substrate interactions. The piperidine moiety can mimic certain biological molecules, allowing researchers to probe the active sites of enzymes and understand their mechanisms of action .

Materials Science

The compound’s potential applications in materials science include the development of new polymers or coatings. Its chemical properties could be harnessed to produce materials with specific characteristics, such as increased durability or enhanced biocompatibility .

Environmental Science

Lastly, in environmental science, research could explore the use of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in the development of environmentally friendly chemicals or processes. Its benign nature and potential for biodegradability make it an attractive option for sustainable chemistry initiatives .

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXQVEYVZKAFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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